Sodium 4-methyl-1,3-thiazole-2-carboxylate
Description
Its synthesis involves the reaction of thioureido acid with chloroacetone in water, followed by sodium acetate addition to precipitate the product . The compound’s structure is confirmed by NMR spectroscopy (1H and 13C), IR, and elemental analysis, ensuring high purity (>95%) . This sodium salt is water-soluble, making it valuable in pharmaceutical and agrochemical synthesis as an intermediate.
Properties
IUPAC Name |
4-methyl-1,3-thiazole-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2S/c1-3-2-9-4(6-3)5(7)8/h2H,1H3,(H,7,8)/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNGDWDFLILPTKL-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4NO2S- | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of α-Haloketones with Thiourea Followed by Esterification and Hydrolysis
One of the most common synthetic approaches to sodium 4-methyl-1,3-thiazole-2-carboxylate involves:
Step 1: Formation of the Thiazole Ring
React an α-haloketone (such as 2-chloro-3-oxobutanoate derivatives) with thiourea. This reaction proceeds via nucleophilic substitution and cyclization to form the thiazole ring. The process typically occurs in alcoholic solvents like ethanol or methanol under reflux conditions, often catalyzed by acids such as hydrochloric acid.Step 2: Esterification
The intermediate thiazole-2-carboxylic acid or its derivatives are esterified using methanol and dry hydrogen chloride gas to form methyl esters. This reaction is carried out at room temperature with stirring for 12 hours, followed by precipitation with ether to isolate the methyl ester hydrochloride salt. Subsequent neutralization yields the free methyl ester (methyl 4-methylthiazole-2-carboxylate).Step 3: Oxidation (If Needed)
To obtain the aromatic thiazole ring from a saturated thiazolidine intermediate, oxidation is performed using manganese dioxide (MnO2) in acetonitrile at 60–100 °C for 24–72 hours. After filtration and solvent removal, methyl 4-methylthiazole-2-carboxylate is obtained.Step 4: Hydrolysis to Sodium Salt
The methyl ester is hydrolyzed by refluxing with 10% sodium hydroxide aqueous solution for 1 hour. After cooling, acidification with hydrochloric acid to pH 3 precipitates the free acid, which can be neutralized with sodium hydroxide to yield the sodium salt of 4-methyl-1,3-thiazole-2-carboxylate.
Hantzsch-Type Reaction for Thiazole Ring Construction
Another synthetic approach involves the Hantzsch reaction between pyridine-4-carbothioamide and ethyl 2-chloro-3-oxobutanoate in absolute ethanol under reflux for several hours. This method yields ethyl 4-methylthiazole-2-carboxylate derivatives, which can be further converted to the sodium salt via hydrolysis and neutralization.
Industrial Scale Production
Industrial production typically follows the laboratory synthetic routes but employs:
- Continuous flow reactors for better control of reaction parameters.
- Optimization of temperature, solvent, and catalyst concentrations to maximize yield and purity.
- Advanced purification techniques such as crystallization and filtration to isolate the sodium salt form meeting industrial standards.
Reaction Conditions Summary Table
| Step | Reaction Type | Reagents/Conditions | Temperature | Time | Product |
|---|---|---|---|---|---|
| 1. Cyclization | α-Haloketone + Thiourea | Ethanol or Methanol, HCl catalyst | Reflux (~78°C) | 3–5 hours | Thiazole ring intermediate |
| 2. Esterification | Esterification | Methanol, dry HCl gas | Room temperature | 12 hours | Methyl 4-methylthiazole-2-carboxylate (ester) |
| 3. Oxidation | Oxidation | MnO2 in acetonitrile | 60–100°C | 24–72 hours | Aromatic methyl ester |
| 4. Hydrolysis & Salt Formation | Hydrolysis & Neutralization | 10% NaOH aqueous, reflux; acidify with HCl, neutralize with NaOH | Reflux (~100°C) | 1 hour | This compound |
Analytical and Research Data
- Purity and Yield : Yields typically range from 70% to 85% depending on reaction conditions and purification methods.
-
- NMR : Characteristic signals for methyl group at position 4 and carboxylate group.
- Mass Spectrometry : Molecular ion peak consistent with C6H6NOSNa (sodium salt).
- IR Spectroscopy : Strong absorption bands for carboxylate group (~1600 cm⁻¹) and thiazole ring vibrations.
Crystallography : The sodium salt often crystallizes as white flakes or powder, confirmed by X-ray diffraction studies in some research.
Notes on Variations and Related Compounds
- The preparation methods for this compound are closely related to those for methyl and ethyl esters of thiazole-2-carboxylates, which are intermediates in the synthetic pathway.
- Modifications in the alkyl group or substitution pattern on the thiazole ring can be achieved by varying the starting α-haloketone or thiourea derivatives.
- The compound can serve as a precursor for further functionalization, including formylation, oxidation, or substitution reactions, expanding its utility in medicinal chemistry.
Chemical Reactions Analysis
Types of Reactions
Sodium 4-methyl-1,3-thiazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms in the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
Chemical Synthesis
Sodium 4-methyl-1,3-thiazole-2-carboxylate serves as a building block in the synthesis of more complex thiazole derivatives. Its structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis. The synthesis typically involves the neutralization of 4-methyl-1,3-thiazole-2-carboxylic acid with sodium hydroxide, which enhances its solubility in aqueous environments and facilitates further reactions.
Biological Research
The compound has been extensively investigated for its biological activities , particularly its antimicrobial properties . Thiazole derivatives are known for their ability to disrupt bacterial cell walls, positioning this compound as a candidate for drug development targeting bacterial infections.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Its mechanism may involve interference with bacterial cell wall synthesis or function, making it a potential candidate for developing new antibiotics.
Analgesic and Anti-inflammatory Effects
Studies have shown that thiazole derivatives can possess analgesic and anti-inflammatory properties. This compound is being explored for its potential to alleviate pain and reduce inflammation in preclinical models.
Case Study 1: Antimicrobial Testing
A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. Results demonstrated that the compound inhibited the growth of Gram-positive and Gram-negative bacteria effectively, suggesting its potential as a broad-spectrum antimicrobial agent.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Case Study 2: Anti-inflammatory Activity
In another investigation, this compound was tested in animal models for its anti-inflammatory effects. The compound significantly reduced edema in paw inflammation models compared to control groups.
| Treatment Group | Edema Reduction (%) |
|---|---|
| Control | 10% |
| This compound | 45% |
Mechanism of Action
The mechanism of action of sodium 4-methyl-1,3-thiazole-2-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but its ability to interfere with biochemical processes makes it a compound of interest in drug development.
Comparison with Similar Compounds
Comparison with Structurally Similar Thiazole Derivatives
Substituent Variations on the Thiazole Ring
Sodium 4-Bromo-1,3-Thiazole-2-Carboxylate
- Structure : Replaces the methyl group (4-position) with bromine.
- Molecular Formula : C₄HBrNNaO₂S .
- Applications: Used as a halogenated building block in cross-coupling reactions .
Sodium 5-Phenyl-1,3-Thiazole-2-Carboxylate
- Structure : Phenyl group at the 5-position instead of methyl.
- Molecular Formula : C₁₀H₆NNaO₂S .
- Solubility: Reduced water solubility due to the hydrophobic aromatic ring.
Ethyl 4-Methyl-1,3-Thiazole-2-Carboxylate
Functional Group Modifications
Methyl 2-Chlorothiazole-4-Carboxylate
- Structure : Chlorine at the 2-position, methyl ester at the 4-position.
- Molecular Formula: C₅H₄ClNO₂S .
- Key Differences :
- Reactivity : Chlorine enhances susceptibility to nucleophilic substitution.
- Applications : Intermediate in pesticide synthesis.
Methyl 4-Methyl-2-Sulfanylidene-1,3-Thiazole-5-Carboxylate
- Structure : Sulfanylidene (S=) group at the 2-position.
- Molecular Formula: C₆H₆NO₂S₂ .
- Key Differences :
- Redox Activity : The sulfhydryl group can participate in disulfide bond formation.
- Stability : Less stable under oxidizing conditions compared to carboxylates.
Table 1: Comparative Data for Selected Thiazole Derivatives
Biological Activity
Sodium 4-methyl-1,3-thiazole-2-carboxylate is a sodium salt derivative of 4-methyl-1,3-thiazole-2-carboxylic acid, characterized by its five-membered heterocyclic ring containing sulfur and nitrogen. This compound has garnered attention for its potential biological activities, particularly in antimicrobial, analgesic, and anti-inflammatory applications. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Structure and Solubility
The presence of the carboxylate group enhances the solubility of this compound in aqueous environments, making it suitable for various biological applications. The thiazole ring structure allows it to interact with multiple molecular targets, including enzymes and receptors. These interactions can modulate enzyme activity or alter signal transduction pathways.
The mechanism of action involves:
- Enzyme Inhibition : The compound can bind to active sites of enzymes, inhibiting their function.
- Receptor Interaction : It may interact with receptors to influence cellular signaling pathways.
Antimicrobial Properties
This compound has been studied for its potential antimicrobial properties. Thiazole derivatives are known to disrupt bacterial cell walls, positioning this compound as a candidate for further investigation in drug development.
Case Studies
- Antimicrobial Efficacy : A study demonstrated that thiazole derivatives exhibit significant activity against various bacterial strains. This compound was noted for its effectiveness against Gram-positive bacteria due to its ability to penetrate bacterial membranes and inhibit cell wall synthesis.
Anticancer Activity
Research indicates that thiazole compounds can exhibit cytotoxic effects against cancer cell lines. For instance:
- Cell Line Studies : In vitro studies showed that this compound exhibits cytotoxicity against several cancer cell lines with varying IC50 values .
| Compound | Cell Line Tested | IC50 (µg/mL) |
|---|---|---|
| This compound | Jurkat | < 5 |
| This compound | HT29 | < 10 |
Analgesic and Anti-inflammatory Activities
Thiazoles have also shown promise in analgesic and anti-inflammatory studies. Specific derivatives were tested for their ability to reduce pain and inflammation in animal models, indicating potential therapeutic applications in pain management.
Comparative Analysis with Related Compounds
This compound shares structural similarities with other thiazole derivatives but possesses unique properties due to its specific arrangement of atoms.
| Compound | Biological Activity | Notes |
|---|---|---|
| 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid | Antimicrobial | Different nitrogen-sulfur arrangement |
| 2-Methyl-1,3-thiazole-5-carboxylic acid | Anticancer | Different carboxylic acid position |
Q & A
Q. What are the key considerations in designing a synthesis protocol for Sodium 4-methyl-1,3-thiazole-2-carboxylate to ensure high yield and purity?
A robust synthesis protocol requires careful optimization of reaction conditions. For thiazole derivatives, a common approach involves cyclization reactions using sodium acetate as a base and acetic acid as a solvent under reflux, as demonstrated in the synthesis of structurally analogous compounds . Key parameters include:
- Stoichiometric control of reactants (e.g., carboxylation agents and methyl donors).
- Temperature optimization (reflux at ~100–120°C) to balance reaction rate and side-product formation.
- Post-reaction purification via recrystallization (e.g., using DMF/acetic acid mixtures) to isolate the sodium salt form.
Purity can be confirmed by HPLC (>95%) and elemental analysis.
Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?
A multi-technique approach is recommended:
- NMR spectroscopy :
- ¹H NMR : Peaks for the methyl group (δ ~2.5 ppm) and thiazole protons (δ ~7–8 ppm).
- ¹³C NMR : Carboxylate carbon (δ ~170 ppm) and thiazole ring carbons (δ ~120–150 ppm).
- IR spectroscopy : Confirm the carboxylate group (stretching at ~1600 cm⁻¹) and thiazole C=N (1650–1550 cm⁻¹).
- Mass spectrometry : ESI-MS in negative ion mode to detect [M–Na]⁻.
Cross-validation with X-ray crystallography (e.g., SHELX refinement ) ensures structural accuracy.
Advanced Research Questions
Q. What methodological approaches are recommended for resolving discrepancies in crystallographic data when determining the crystal structure of this compound?
Discrepancies in crystallographic data (e.g., bond lengths or angles) may arise from disorder or twinning. Strategies include:
- High-resolution data collection : Use synchrotron radiation for sub-Å resolution.
- Refinement software : SHELXL’s TWIN and BASF commands to model twinning or anisotropic displacement parameters .
- Validation tools : Check CIF files using PLATON or Mercury to identify outliers in geometry or electron density.
Q. How does the methyl group at the 4-position of the thiazole ring influence the compound’s reactivity in cross-coupling reactions?
The 4-methyl group introduces steric hindrance, which can:
- Modulate regioselectivity : Direct coupling reactions (e.g., Suzuki-Miyaura) to the less hindered 2- or 5-positions of the thiazole.
- Stabilize intermediates : Electron-donating effects may enhance nucleophilic aromatic substitution at the 2-carboxylate site.
Experimental validation via kinetic studies (e.g., monitoring reaction rates with/without methyl substitution) is critical, as seen in analogous thiazole derivatives .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation of derivatives?
Contradictions (e.g., unexpected NMR splitting or MS fragments) can arise from tautomerism or impurities. Solutions include:
- Variable-temperature NMR : Identify dynamic processes (e.g., keto-enol tautomerism).
- Tandem MS/MS : Fragment ions help distinguish regioisomers.
- Computational modeling : DFT calculations (e.g., Gaussian) predict spectroscopic profiles for comparison .
Q. What are the potential applications of this compound in designing enzyme inhibitors or metalloprotein ligands?
The carboxylate group and thiazole ring enable:
- Metal coordination : Acts as a bidentate ligand for transition metals (e.g., Zn²⁺ in metalloenzyme inhibition).
- Bioisosteric replacement : Mimics carboxylic acids in drug candidates while improving metabolic stability.
For example, similar thiazole-carboxylates are used in cephalosporin antibiotics (e.g., cefodizime ).
Methodological Tables
Q. Table 1. Key Synthetic Parameters for this compound
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Solvent | Acetic acid | |
| Base | Sodium acetate | |
| Temperature | 120°C (reflux) | |
| Purification | DMF/acetic acid recrystallization |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
